2,4-Dibromo-3,5-dimethylthiophene
Overview
Description
2,4-Dibromo-3,5-dimethylthiophene is a chemical compound with the molecular formula C6H6Br2S . It is used in various scientific investigations due to its remarkable properties .
Synthesis Analysis
The synthesis of this compound involves the reaction with bromine . Other methods include the reaction with hydrogen chloride, n-butyllithium, and boric acid tributyl ester in tetrahydrofuran at -78℃ .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring substituted with bromine and methyl groups . The average mass of the molecule is 269.985 Da .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with bromine to form different products . It can also react with sodium hydroxide, n-butyllithium, and dimethyl sulfate .Scientific Research Applications
Chemical Reactions and Product Formation
2,4-Dibromo-3,5-dimethylthiophene has been involved in various chemical reactions leading to the formation of novel compounds. For instance, the reaction of its close derivative, 3,4-dibromo-2,5-dimethylthiophene, with copper(II) nitrate in acetic anhydride results in the formation of 3,4-dibromo-5-methyl-2-(nitrooxymethyl)thiophene. This compound, interestingly, undergoes a partial coupling reaction, leading to the creation of 3,3',4,4'-tetrabromo-5,5'-dimethyldi-2-thienylmethane among other products (Suzuki et al., 1981).
Synthesis and Catalysis
This compound is used as a precursor in the synthesis of other compounds. For example, it can be transformed into 3-Methoxy-2,5-dimethylthiophene and 3,4-dimethoxy-2,5-dimethylthiophene using Cu(I)Br as a catalyst. This process highlights the chemical's role in facilitating the formation of complex organic structures (Peeters et al., 1994).
Interaction with Other Chemicals
The interaction of this compound with other chemicals has been studied extensively. For instance, its interaction with nitric acid in dichloromethane in the presence of sulfuric acid yields unique products, showcasing its reactivity and potential in chemical synthesis (Suzuki et al., 1980).
Molecular Structure Analysis
Understanding the molecular structure of this compound and its derivatives is crucial for its applications in scientific research. Studies like the gas electron diffraction analysis of 2,5-dimethylthiophene help in determining the structural parameters crucial for its chemical behavior (Tanabe et al., 1993).
Photochemical Studies
The photochromic reactivity of dithienylethene derivatives, including those related to this compound, has been explored. This involves studying the behavior of these compounds under different light conditions, which is vital for applications in photochemistry and materials science (Higashiguchi et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
2,4-dibromo-3,5-dimethylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2S/c1-3-5(7)4(2)9-6(3)8/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCAOQRHVBMFNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Br)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80980497 | |
Record name | 2,4-Dibromo-3,5-dimethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80980497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63862-00-0 | |
Record name | 2,4-Dibromo-3,5-dimethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80980497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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